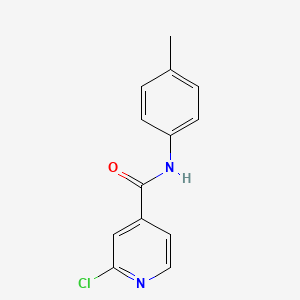
Yoduro de 1,4-dimetilpiridinio
Descripción general
Descripción
1,4-Dimethylpyridinium iodide is a useful research compound. Its molecular formula is C7H10IN and its molecular weight is 235.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dimethylpyridinium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dimethylpyridinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpyridinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Basándome en la información disponible y mi conocimiento interno, aquí hay un análisis completo de las aplicaciones de investigación científica del “Yoduro de 1,4-dimetilpiridinio”:
Imágenes de Cisteína Mitocondrial
El this compound se ha utilizado en la síntesis de una sonda fluorescente de dos fotones (DNEPI) para la obtención de imágenes de cisteína mitocondrial en células vivas. Esta aplicación es crucial para comprender los estados redox celulares y las vías de señalización relacionadas con la cisteína, lo que puede tener implicaciones en diversas enfermedades .
Mecanismo De Acción
Target of Action
1,4-Dimethylpyridinium iodide is an organic salt synthesized from a mixture of 4-methylpyridine and iodomethane It has been used in the synthesis of a two-photon ratiometric fluorescent probe (dnepi) for mitochondrial cysteine (cys) imaging in live cells .
Mode of Action
It is known to have strong oxidative and reductive properties and can easily undergo charge transfer reactions . It is often used as an oxidizing agent, reducing agent, and catalyst in organic synthesis reactions .
Biochemical Pathways
It is known to catalyze various organic synthesis reactions, including oxidative desulfurization, hydrogenative deoxygenation, and cyclization reactions .
Result of Action
It has been used in the synthesis of a two-photon ratiometric fluorescent probe (dnepi) for mitochondrial cysteine (cys) imaging in live cells . This suggests that it may have applications in cellular imaging and diagnostics.
Action Environment
It is a white solid that is soluble in water and organic solvents . This suggests that its action may be influenced by the solvent environment and temperature.
Análisis Bioquímico
Biochemical Properties
1,4-Dimethylpyridinium iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of a two-photon ratiometric fluorescent probe for mitochondrial cysteine imaging . The interactions between 1,4-Dimethylpyridinium iodide and these biomolecules are crucial for its function in diagnostic assays and other biochemical applications.
Cellular Effects
1,4-Dimethylpyridinium iodide affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in live cell imaging to study mitochondrial cysteine levels
Molecular Mechanism
The molecular mechanism of 1,4-Dimethylpyridinium iodide involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to changes in their activity. For instance, it has been used to create fluorescent probes that can bind to mitochondrial cysteine . These binding interactions are crucial for the compound’s function in biochemical assays and diagnostic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dimethylpyridinium iodide change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can form stable crystals with no significant intermolecular interactions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its temporal effects.
Metabolic Pathways
1,4-Dimethylpyridinium iodide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been studied for its potential anti-metastatic activity in cancer research . These interactions are essential for understanding the compound’s role in metabolic processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1,4-Dimethylpyridinium iodide within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its movement and localization. For example, it has been used in live cell imaging to study its distribution within mitochondria . Understanding its transport and distribution is essential for its effective use in biochemical assays and diagnostic applications.
Subcellular Localization
1,4-Dimethylpyridinium iodide’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its use in mitochondrial imaging highlights its ability to localize within specific subcellular structures . Understanding its subcellular localization is crucial for its effective use in research and diagnostic applications.
Propiedades
IUPAC Name |
1,4-dimethylpyridin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.HI/c1-7-3-5-8(2)6-4-7;/h3-6H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBTXORLVXZWSR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945699 | |
| Record name | 1,4-Dimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2301-80-6 | |
| Record name | 1,4-Dimethylpyridinium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2301-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Picolinium, 1-methyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002301806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Picolinium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethylpyridinium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)





![2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1597228.png)
![N-[3-(benzylamino)propyl]pyridine-3-carboxamide](/img/structure/B1597229.png)

![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)



